molecular formula C12H25N3O B14789077 2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide

2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide

Cat. No.: B14789077
M. Wt: 227.35 g/mol
InChI Key: GEEGVVRCKTWNTO-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound’s structure includes an amino group, an ethyl group, and a piperidine ring, which may contribute to its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-propanamide, ethyl halides, and 1-methylpiperidine.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and ethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity.

    Pathways Involved: The binding of the compound to its targets can trigger various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide: The enantiomer of the compound with potentially different biological activity.

    N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide: A similar compound lacking the amino group.

Uniqueness

(S)-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide

InChI

InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-5-7-14(3)8-6-11/h10-11H,4-9,13H2,1-3H3

InChI Key

GEEGVVRCKTWNTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCN(CC1)C)C(=O)C(C)N

Origin of Product

United States

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